N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9978173
InChI: InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-17(14(3)21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
SMILES: CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Molecular Formula: C18H22N4
Molecular Weight: 294.4 g/mol

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC9978173

Molecular Formula: C18H22N4

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
IUPAC Name N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-17(14(3)21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
Standard InChI Key STUAWBYXQJRCAG-UHFFFAOYSA-N
SMILES CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Canonical SMILES CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Key substituents include:

  • N-butyl group at position 7, contributing hydrophobicity.

  • Methyl groups at positions 2 and 5, enhancing steric bulk.

  • Phenyl ring at position 3, enabling π-π interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₂N₄
Molecular Weight294.4 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (pyrimidine N atoms)
LogP (Predicted)4.2 ± 0.3 (Lipophilic)

The lipophilic nature (LogP ≈ 4.2) suggests favorable membrane permeability, a critical factor for drug candidates targeting intracellular pathogens or enzymes .

Spectroscopic Characterization

While experimental spectral data for this compound are scarce, related pyrazolo[1,5-a]pyrimidines exhibit distinct NMR and MS profiles:

  • ¹H NMR: Methyl groups resonate at δ 1.2–2.5 ppm, aromatic protons at δ 6.8–8.1 ppm .

  • MS (ESI+): Molecular ion peak at m/z 295.2 [M+H]⁺, consistent with the molecular weight.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multistep condensation and functionalization reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Pyrimidine Annulation: Reaction with amidines or urea derivatives under acidic or basic conditions.

  • N-Alkylation: Introduction of the butyl group via nucleophilic substitution .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, reflux65–75
2Guanidine hydrochloride, HCl, 100°C50–60
31-Bromobutane, K₂CO₃, DMF, 80°C70–80

Challenges include regioselectivity during annulation and purification of hydrophobic intermediates .

Structural Analogues and SAR

Modifications to the core structure significantly impact biological activity:

  • Position 3 (Phenyl): Fluorination (e.g., 4-F-phenyl) enhances binding to ATP synthase in Mycobacterium tuberculosis .

  • Position 7 (Butyl): Longer alkyl chains (e.g., pentyl) improve microsomal stability but increase hERG channel liability .

  • Position 5 (Methyl): Bulkier substituents (e.g., tert-butyl) reduce metabolic clearance .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s phenyl and pyrimidine moieties suggest potential kinase-binding activity. Related derivatives inhibit:

  • c-Src Kinase: IC₅₀ = 50–200 nM, relevant for neuroprotection post-ischemia .

  • Bruton’s Tyrosine Kinase (BTK): Implicated in autoimmune diseases and cancers.

Table 3: Comparative Kinase Inhibition Data

Compoundc-Src IC₅₀ (nM)BTK IC₅₀ (nM)
N-Butyl Derivative (This)Not reportedNot reported
EVT-12358535 (Analog)15
PMC-9506485 Lead 8

Future Directions and Challenges

Target Validation

  • Proteomic Studies: Identify off-target interactions using affinity chromatography-MS.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine TB models .

Structural Optimization

  • Position 7: Replace butyl with polar groups (e.g., pyridylmethyl) to reduce hERG binding .

  • Position 2: Introduce chiral centers to explore stereoselective activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator